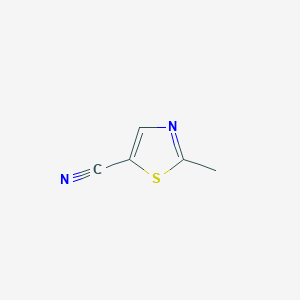2-Methylthiazole-5-carbonitrile
CAS No.: 65735-10-6
Cat. No.: VC8471118
Molecular Formula: C5H4N2S
Molecular Weight: 124.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65735-10-6 |
|---|---|
| Molecular Formula | C5H4N2S |
| Molecular Weight | 124.17 g/mol |
| IUPAC Name | 2-methyl-1,3-thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3 |
| Standard InChI Key | YQLHOMLLEOCIOH-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(S1)C#N |
| Canonical SMILES | CC1=NC=C(S1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylthiazole-5-carbonitrile belongs to the thiazole family, a class of heterocyclic compounds containing both nitrogen and sulfur atoms within a five-membered aromatic ring. The methyl group at the 2-position and the nitrile group at the 5-position contribute to its electronic and steric properties, influencing its reactivity and interaction with biological targets .
Key Structural Features:
-
Thiazole Core: The aromatic thiazole ring provides stability and participates in π-π stacking interactions.
-
Nitrile Functional Group: Enhances polarity and serves as a reactive site for further chemical modifications.
-
Methyl Substituent: Introduces steric hindrance, affecting regioselectivity in substitution reactions.
Physicochemical Data
The compound’s physical and chemical properties are critical for its handling and application in synthetic chemistry:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 124.17 g/mol | |
| CAS Number | 60735-10-6 | |
| IUPAC Name | 2-Methyl-1,3-thiazole-5-carbonitrile | |
| Hazard Class | 6.1 (Toxic) |
The nitrile group’s electron-withdrawing nature lowers the electron density of the thiazole ring, making it susceptible to nucleophilic attacks at specific positions.
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis of 2-methylthiazole-5-carbonitrile typically involves cyclization reactions using precursors such as thioureas or thioamides. A notable method involves the reaction of 2-chloro-3-oxopropionic acid ethyl ester with thioamide derivatives under reflux conditions .
Example Protocol from Patent Literature:
A multi-step synthesis of a related compound, 2-(aminomethyl)thiazole-5-carbonitrile, was reported in a 2020 Chinese patent (CN111848546B) :
-
Step S3: Reaction of 2-(1,3-dioxoisoindol-2-yl)ethanethioamide with 2-chloro-3-oxopropionic acid ethyl ester in acetonitrile, catalyzed by triethylamine, yielded ethyl 2-((1,3-dioxoisoindol-2-yl)methyl)thiazole-5-carboxylate .
-
Step S8: Deprotection of tert-butyl (5-cyanothiazol-2-yl)methylcarbamate using HCl/1,4-dioxane afforded 2-(aminomethyl)thiazole-5-carbonitrile in 91% yield .
While this patent focuses on a derivative, it highlights the adaptability of thiazole nitriles in modular synthesis, emphasizing the role of protective groups (e.g., tert-butoxycarbonyl) and deprotection strategies .
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature: Reactions conducted at 75–85°C optimize cyclization efficiency .
-
Solvent Choice: Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates .
-
Catalyst Use: Triethylamine facilitates deprotonation, accelerating intermediate formation .
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Activity
Structural analogs of this compound have demonstrated inhibitory effects against Mycobacterium tuberculosis (MIC: 0.06 µg/ml), suggesting potential utility in combating drug-resistant tuberculosis. The nitrile group may enhance membrane permeability, facilitating target engagement.
Antidiabetic and Anti-inflammatory Effects
Thiazole derivatives are known to modulate pathways implicated in hyperglycemia and inflammation. For instance, they inhibit xanthine oxidase, a key enzyme in uric acid production, and scavenge reactive oxygen species (ROS), mitigating oxidative stress.
Agrochemical Applications
In agriculture, 2-methylthiazole-5-carbonitrile serves as an intermediate in herbicide and pesticide synthesis. Its derivatives disrupt plant cell wall biosynthesis or insect neurotransmitter systems, offering crop protection solutions.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound’s nitrile group facilitates covalent binding to enzyme active sites. For example, it inhibits xanthine oxidase by forming a thioimidate intermediate with cysteine residues, thereby reducing uric acid levels.
Cytotoxicity Profiling
Preliminary studies indicate moderate cytotoxicity against cancer cell lines (IC₅₀: 50–100 µM), though specific data for 2-methylthiazole-5-carbonitrile remain limited. Further research is needed to elucidate its selectivity and therapeutic index.
Case Study: Synthetic Route Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume